molecular formula C20H34O4 B14022492 (4aR,7S)-7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-2,9-diol

(4aR,7S)-7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-2,9-diol

Cat. No.: B14022492
M. Wt: 338.5 g/mol
InChI Key: BIPACBIPISLDRK-QORURNSVSA-N
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Description

7-Hydroxydarutigenol is a natural product that belongs to the class of compounds known as diterpenoids. It is a white crystalline solid that is non-volatile at room temperature. The molecular formula of 7-Hydroxydarutigenol is C20H34O4, and its molecular weight is 338.48 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Hydroxydarutigenol can be synthesized through chemical reactions involving the appropriate precursors. The synthetic routes typically involve multiple steps, including oxidation and reduction reactions, to achieve the desired structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the proper formation of the compound .

Industrial Production Methods

Industrial production of 7-Hydroxydarutigenol can be achieved through extraction from natural sources or through chemical synthesis. One common method involves extracting the compound from plants belonging to the genus Siegesbeckia, such as Siegesbeckia orientalis . The extraction process involves using organic solvents like chloroform, dichloromethane, and ethyl acetate to isolate the compound from the plant material.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxydarutigenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions involving 7-Hydroxydarutigenol include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions involving 7-Hydroxydarutigenol depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds .

Mechanism of Action

The mechanism of action of 7-Hydroxydarutigenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses . Additionally, it may interfere with the signaling pathways that regulate cell growth and proliferation, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 7-Hydroxydarutigenol include other diterpenoids such as:

Uniqueness

What sets 7-Hydroxydarutigenol apart from these similar compounds is its unique structure and specific biological activities. While other diterpenoids may share some structural similarities, 7-Hydroxydarutigenol’s distinct hydroxylation pattern and its specific interactions with molecular targets make it a compound of particular interest in scientific research .

Properties

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

(4aR,7S)-7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-2,9-diol

InChI

InChI=1S/C20H34O4/c1-18(2)15-9-14(22)12-10-19(3,17(24)11-21)7-5-13(12)20(15,4)8-6-16(18)23/h10,13-17,21-24H,5-9,11H2,1-4H3/t13?,14?,15?,16?,17?,19-,20-/m0/s1

InChI Key

BIPACBIPISLDRK-QORURNSVSA-N

Isomeric SMILES

C[C@@]1(CCC2C(=C1)C(CC3[C@]2(CCC(C3(C)C)O)C)O)C(CO)O

Canonical SMILES

CC1(C(CCC2(C1CC(C3=CC(CCC32)(C)C(CO)O)O)C)O)C

Origin of Product

United States

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